cyclopenta-1,3-diene;manganese(2+)

Description

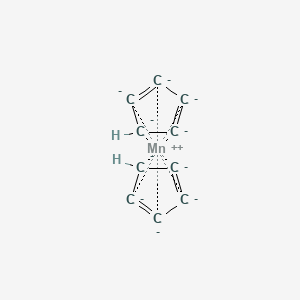

Cyclopenta-1,3-diene; manganese(2+), also known as bis(cyclopentadienyl)manganese (MnCp₂), is a metallocene complex where a manganese ion (Mn²⁺) is sandwiched between two cyclopentadienyl (Cp) ligands. Its molecular formula is C₁₀H₁₀Mn, with a molecular weight of 185.13 g/mol (PubChem CID: 21960473) . The compound is structurally analogous to ferrocene (FeCp₂) and ruthenocene (RuCp₂) but exhibits distinct electronic and chemical properties due to manganese's position in Group 7 of the periodic table. MnCp₂ is primarily utilized in organic synthesis, catalysis, and materials science. For instance, methylcyclopentadienyl manganese tricarbonyl (MMT), a derivative, is employed as a fuel additive to reduce engine knock .

Properties

Molecular Formula |

C10H2Mn-8 |

|---|---|

Molecular Weight |

177.06 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;manganese(2+) |

InChI |

InChI=1S/2C5H.Mn/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |

InChI Key |

WIBSEJIIJDMEQZ-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Mn+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Stoichiometry and Conditions

The reaction proceeds as follows:

$$

2 \, \text{NaCp} + \text{MnCl}2 \rightarrow \text{MnCp}2 + 2 \, \text{NaCl}

$$

Key parameters include:

- Solvent : Tetrahydrofuran (THF) or diglyme (diethylene glycol dimethyl ether) are preferred for their ability to dissolve ionic intermediates and stabilize reactive species.

- Temperature : The reaction is conducted at 50–175°C under an inert nitrogen atmosphere to prevent oxidation of the manganese center.

- Mole Ratios : A 2:1 molar ratio of NaCp to MnCl₂ ensures complete ligand substitution. Deviations from this ratio risk incomplete coordination or side reactions.

Procedural Details

- Preparation of Sodium Cyclopentadienide :

Cyclopentadiene dimer is thermally cracked at 195°C to yield the monomer, which is subsequently reacted with molten sodium dispersed in diglyme at 100–120°C. This exothermic reaction generates hydrogen gas and requires careful temperature control. - Manganous Salt Addition :

Finely ground anhydrous MnCl₂ is introduced to the NaCp solution in a 0.5:1 molar ratio (MnCl₂:NaCp). Stirring for 1 hour at 50–175°C facilitates ligand exchange. - Workup and Isolation :

The crude product is vacuum-distilled (60–80°C, 0.05–0.15 torr) to isolate bis(cyclopentadienyl)manganese(II) as a brown crystalline solid.

Table 1: Optimization Parameters for Salt Metathesis Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Diglyme | Enhances intermediate solubility |

| Temperature | 100–120°C | Balances reaction rate/degradation |

| MnCl₂:NaCp Ratio | 1:2 | Prevents ligand deficiency |

| Distillation Pressure | 0.05–0.15 torr | Minimizes thermal decomposition |

Alternative Methods Using Manganese Acetate

While less common, manganese acetate (Mn(OAc)₂) has been employed in specialized syntheses, particularly when coordinating solvents or co-ligands are required.

Reductive Carbonylation Approach

A patent by describes a two-step process involving bis(cyclopentadienyl)manganese(II) as an intermediate in the synthesis of methylcyclopentadienyl manganese tricarbonyl (MMT):

- Formation of Bis(cyclopentadienyl)manganese :

Manganese acetate reacts with preformed bis(cyclopentadienyl)manganese in a 1:1 molar ratio under carbon monoxide (500–1000 psig) at 90–150°C. - Carbonylation :

The intermediate undergoes CO insertion to yield the tricarbonyl derivative, though this step is specific to MMT synthesis.

Table 2: Comparative Analysis of Manganese Precursors

| Precursor | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| MnCl₂ | Diglyme | 100–120 | 85–90 | 98+ |

| Mn(OAc)₂ | Diglyme | 90–150 | 80–84 | 95 |

Purification and Analytical Characterization

Vacuum Distillation

The product is purified via fractional distillation under reduced pressure (0.05–0.15 torr), effectively separating it from sodium chloride and unreacted starting materials.

Titrimetric Analysis

Commercial batches (e.g., Ereztech) assay manganese content via complexometric titration, targeting 29.5% Mn by mass.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 185.12 g/mol | |

| Melting Point | 175°C | |

| Appearance | Brown crystalline solid | |

| Manganese Content | 29.5% (by titration) |

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;manganese(2+) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.

Reduction: Reduction reactions can convert the manganese ion to a lower oxidation state.

Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a suitable nucleophile or electrophile .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield manganese(III) or manganese(IV) complexes, while reduction can produce manganese(I) species .

Scientific Research Applications

Cyclopenta-1,3-diene;manganese(2+) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;manganese(2+) exerts its effects involves the coordination of the manganese ion to the cyclopentadienyl ligand. This coordination stabilizes the metal center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Research Findings and Data

Electronic State Analysis

- Calicene Derivatives: Studies on substituted cyclopenta-1,3-diene complexes (e.g., calicene) reveal that aromaticity and zwitterionic character influence electronic transitions.

Biological Activity

Cyclopenta-1,3-diene; manganese(2+) is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

Cyclopenta-1,3-diene is characterized by its cyclic diene structure, which allows it to participate in Diels-Alder reactions. When complexed with manganese(2+), it exhibits distinct electronic properties that can influence its biological interactions. The manganese ion plays a crucial role in redox reactions and can affect the reactivity of the cyclopentadiene moiety.

Target of Action

The primary mode of action for cyclopenta-1,3-diene; manganese(2+) involves its participation in biochemical pathways that are mediated by manganese ions. Manganese is known to be a cofactor for several enzymes, including superoxide dismutase (SOD), which protects cells from oxidative stress.

Biochemical Pathways

The compound may influence various metabolic pathways through its interactions with enzymes and biomolecules. For instance, manganese ions can modulate signaling pathways related to inflammation and oxidative stress response.

Antioxidant Activity

Research has indicated that manganese complexes can exhibit antioxidant properties by scavenging free radicals and reducing oxidative damage in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.

Neuroprotective Effects

Studies have shown that manganese complexes, including cyclopenta-1,3-diene; manganese(2+), can enhance dopaminergic neurotransmission. For example, low doses of methylcyclopentadienyl manganese tricarbonyl (a related compound) were found to increase dopamine levels and promote neurodevelopment in animal models .

Anticancer Potential

There is emerging evidence suggesting that cyclopenta-1,3-diene; manganese(2+) may possess anticancer properties. Manganese's role in regulating cell proliferation and apoptosis through various signaling pathways makes it a candidate for further investigation in cancer therapy.

Case Studies

Q & A

Q. What are the common synthesis routes for cyclopenta-1,3-diene; manganese(2+) complexes, and how can reaction conditions be optimized?

Cyclopenta-1,3-diene (C₅H₆) is typically synthesized via:

- Thermal decomposition of cyclopentanone at high temperatures with acid catalysts .

- Dehydrogenation of cyclopentene using Pt/Pd catalysts .

- Retro-Diels-Alder reaction of dicyclopentadiene under controlled heating . For manganese(2+) complexes (e.g., MnCp₂), ligand substitution reactions between Mn²⁺ salts and cyclopentadienyl anions are standard. Optimization involves adjusting solvent polarity (e.g., THF or ether), temperature (60–80°C), and stoichiometry to prevent byproducts like polymeric species .

Q. Which analytical techniques are most effective for characterizing the structure and purity of MnCp₂?

- X-ray crystallography : Resolves Mn-Cp bonding geometry and confirms η⁵-coordination .

- NMR spectroscopy : ¹H NMR detects cyclopentadienyl proton environments (δ 4.0–5.0 ppm for aromatic protons) .

- IR spectroscopy : Identifies C=C stretching vibrations (~1,600 cm⁻¹) and Mn-ligand modes .

- Elemental analysis : Validates Mn content (theoretical: ~25.2% for MnCp₂) .

Q. How does cyclopenta-1,3-diene participate in Diels-Alder reactions, and what are key experimental design considerations?

As a diene, cyclopenta-1,3-diene reacts with dienophiles (e.g., maleic anhydride) to form six-membered adducts. Key factors:

- Solvent choice : Non-polar solvents (e.g., benzene) enhance diene reactivity .

- Temperature control : Reactions often require reflux (80–100°C) to overcome activation energy .

- Steric effects : Bulky substituents on the dienophile may reduce yield, necessitating excess diene .

Advanced Research Questions

Q. What computational methods are used to study the electronic structure and aromaticity of MnCp₂?

- Density Functional Theory (DFT) : Calculates electron density distribution, HOMO-LUMO gaps, and aromaticity indices (NICS). Lee-Yang-Parr (LYP) functionals are effective for correlation-energy analysis in organometallics .

- Molecular Dynamics (MD) : Simulates ligand dynamics and thermal stability. For example, simulations of MnCp₂ in toluene reveal ligand dissociation thresholds (~150°C) .

- AIM (Atoms in Molecules) analysis : Quantifies bond critical points to confirm Mn-Cp covalent character .

Q. How can researchers resolve contradictions in experimental vs. computational data on MnCp₂’s reactivity?

Case study: Discrepancies in corrosion inhibition efficiency of cyclopenta-1,3-diene derivatives (e.g., 10–30% variance between DFT predictions and electrochemical tests).

- Validation steps :

Cross-check computational parameters (e.g., basis sets, solvation models) with experimental conditions (pH, temperature) .

Use hybrid methods (e.g., COSMO-RS) to account for solvent effects in simulations .

Conduct sensitivity analysis to identify error-prone variables (e.g., ligand orientation in DFT) .

Q. What methodologies are employed to detect cyclopenta-1,3-diene in complex mixtures (e.g., pyrolysis products)?

- GC-MS : Targets m/z 66 (molecular ion for C₅H₆) with DB-5 columns for optimal separation .

- PTR-TOF-MS : Identifies protonated ions ([C₅H₆+H]⁺ at m/z 67.0542) in real-time gas-phase analysis .

- Isotopic labeling : ¹³C-labeled cyclopenta-1,3-diene helps distinguish it from isobaric interferences (e.g., pentenynes) .

Q. How can MnCp₂ be utilized as a precursor for catalytic or supramolecular systems?

- Catalysis : MnCp₂ serves as a redox-active catalyst in C-H bond activation. Experimental design tips:

- Use Lewis acids (e.g., AlCl₃) to stabilize Mn intermediates .

- Monitor reaction progress via in-situ IR to detect CO or H₂ byproducts .

Methodological Tables

Q. Table 1: Key Spectral Data for MnCp₂

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.2–4.8 ppm (cyclopentadienyl protons) | |

| IR (KBr) | 1,610 cm⁻¹ (C=C stretch) | |

| X-ray Diffraction | Mn-C distance: 2.15 Å |

Q. Table 2: Comparison of Synthesis Methods for C₅H₆

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Thermal decomposition | 65–75 | 90 | H₂SO₄, 200°C, 2 h |

| Dehydrogenation | 80–85 | 95 | Pt catalyst, 120°C, 5 h |

| Retro-Diels-Alder | 70–80 | 85 | 180°C, N₂ atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.